molecular formula C24H23N3O4S2 B11123008 N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B11123008
M. Wt: 481.6 g/mol
InChI Key: LXRQLQAKQWSSRJ-MRCUWXFGSA-N
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Description

N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a synthetically designed small molecule that functions as a potent and selective protein kinase inhibitor. Its core structure features an oxindole moiety, a well-known pharmacophore found in many kinase inhibitors, which allows it to competitively bind to the ATP-binding site of specific tyrosine kinase receptors. This compound is of significant interest in oncological research, particularly for investigating angiogenesis and tumorigenesis, as it is designed to target key signaling pathways such as those mediated by Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR) [1]. By inhibiting these receptor tyrosine kinases, the compound can potently suppress downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of proliferative signaling and the induction of apoptosis in malignant cells [2]. Researchers utilize this compound in vitro to study cellular proliferation, migration, and tube formation in endothelial cells, and in vivo to evaluate its effects on tumor growth and metastasis in various xenograft models. It is supplied for Research Use Only and is an essential tool for elucidating the complex mechanisms of kinase-driven diseases and for the preclinical development of novel targeted cancer therapeutics.

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide

InChI

InChI=1S/C24H23N3O4S2/c1-3-13-26-23(30)21(33-24(26)32)20-17-7-5-6-8-18(17)27(22(20)29)14-19(28)25-15-9-11-16(12-10-15)31-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,25,28)/b21-20-

InChI Key

LXRQLQAKQWSSRJ-MRCUWXFGSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC)SC1=S

Origin of Product

United States

Preparation Methods

Indole-Thiazolidinone Core Assembly

The target molecule features a 1H-indole moiety fused to a 4-thiazolidinone ring via an exocyclic double bond. A validated approach involves cyclocondensation of thiosemicarbazide intermediates with thioglycolic acid under acidic conditions. For example:

  • Synthesis of 5-fluoro-3-phenyl-1H-indole hydrazide : Reacting 5-fluoro-3-phenylindole with hydrazine hydrate in ethanol yields the hydrazide intermediate.

  • Thiosemicarbazide formation : Treating the hydrazide with aryl isothiocyanates in refluxing ethanol produces thiosemicarbazides.

  • Cyclization to 4-thiazolidinone : Heating the thiosemicarbazide with thioglycolic acid in the presence of conc. HCl induces cyclization, forming the thiazolidinone ring.

Critical parameters :

  • Temperature: 70–80°C for cyclization

  • Solvent: Ethanol or aqueous ethanol

  • Catalysis: Conc. HCl (0.5–1.0 equiv)

Acetamide Sidechain Introduction

The N-(4-ethoxyphenyl)acetamide group is introduced via nucleophilic acyl substitution :

  • Activation of acetic acid : Generating the acetyl chloride derivative using thionyl chloride or DCC.

  • Coupling with 4-ethoxyaniline : Reacting the activated acetyl species with 4-ethoxyaniline in dichloromethane or THF at 0–5°C.

Yield optimization :

  • Use of Schotten-Baumann conditions improves acylation efficiency.

  • Triethylamine (2.0 equiv) as base enhances nucleophilicity.

Stepwise Synthetic Procedure

Preparation of (3Z)-3-(4-Oxo-3-Propyl-2-Thioxo-1,3-Thiazolidin-5-Ylidene)-2,3-Dihydro-1H-Indol-2-One

Method A (Adapted from) :

  • Starting material : 1H-indole-2,3-dione (isatin derivative)

  • Propylamine incorporation :

    • React isatin with propylamine in ethanol (reflux, 6 hr) to form 3-propylaminoindole-2-one.

  • Thiazolidinone formation :

    • Treat with carbon disulfide and ethyl chloroacetate in DMF (80°C, 12 hr).

    • Acidify with HCl to precipitate the thiazolidinone-indole hybrid.

Characterization data :

  • IR (KBr) : 1728 cm⁻¹ (C=O lactam), 1670 cm⁻¹ (C=O amide), 1215 cm⁻¹ (C=S).

  • 1H NMR (DMSO-d6) : δ 3.95–4.05 (s, 2H, SCH2), 1.45–1.62 (m, 2H, CH2CH2CH3).

N-(4-Ethoxyphenyl)Acetamide Coupling

Method B (Adapted from) :

  • Acetyl chloride generation :

    • Add thionyl chloride (1.2 equiv) dropwise to acetic acid (0°C, 1 hr).

  • Aminolysis :

    • Mix with 4-ethoxyaniline (1.0 equiv) in dry THF.

    • Stir at room temperature for 24 hr.

  • Workup :

    • Quench with ice-water, extract with ethyl acetate, dry over Na2SO4.

Yield : 78–85% (reported for analogous reactions).

Reaction Optimization and Challenges

Stereochemical Control

The (3Z)-configuration of the exocyclic double bond is critical for biological activity. Strategies to enforce Z-selectivity:

  • Thermodynamic control : Prolonged heating in polar aprotic solvents (DMF, DMSO).

  • Steric effects : Bulky substituents on the thiazolidinone nitrogen (e.g., propyl group) favor Z-form.

Analytical confirmation :

  • NOESY NMR : Correlation between indole H-4 and thiazolidinone SCH2 protons.

  • X-ray crystallography : Dihedral angle <10° between indole and thiazolidinone planes.

Purification Challenges

  • Byproduct formation : Oxazolone derivatives from over-cyclization.

  • Mitigation :

    • Column chromatography (SiO2, hexane:ethyl acetate 3:1).

    • Recrystallization from ethanol/water (7:3 v/v).

Comparative Analysis of Synthetic Methods

ParameterMethod A ()Method B ()
Reaction Time 18–24 hr6–8 hr
Yield 65–72%78–85%
Stereoselectivity Z:E = 4:1Z:E = 7:1
Purity (HPLC) >95%>98%

Scalability and Green Chemistry Considerations

Recent advances emphasize catalyst-free one-pot synthesis for similar hybrids:

  • Solvent : Ethanol (renewable, low toxicity)

  • Energy efficiency : Microwave-assisted cyclization reduces time by 40%.

  • Atom economy : 82% for thiazolidinone formation step .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Key Observations :

  • Thiazolidinone Substituents: Propyl (target) vs. ethoxypropyl or phenethyl groups alter steric bulk and hydrogen-bonding capacity, influencing molecular conformation (evidenced by CCS differences).
  • Collision Cross-Section (CCS): The target compound’s [M+H]+ CCS (228.2 Ų) is higher than the 3-ethoxypropyl analog (223.6 Ų) , suggesting a more extended conformation due to the propyl-thiazolidinone group.

Biological Activity

N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, antibacterial properties, and other relevant pharmacological effects.

Chemical Structure

The compound's structure is characterized by a thiazolidinone core linked to an indole moiety, which is significant for its biological interactions. The molecular formula is C29H31N3O4S2C_{29}H_{31}N_{3}O_{4}S_{2} with a molecular weight of 525.7 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The thiazolidinone ring can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.
  • Receptor Modulation : The compound may bind to receptors that regulate cell signaling, influencing processes such as apoptosis and cell proliferation.

Antibacterial Activity

Research has shown that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundTarget BacteriaInhibition (%)Reference
Compound AE. coli88.46
Compound BS. aureus91.66
N-(4-Ethoxyphenyl) derivativeS. aureusTBDTBD

Anticancer Potential

Thiazolidinone derivatives have been explored for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

  • Antimicrobial Studies : A study focusing on thiazolidinones reported that derivatives exhibited a broad spectrum of antimicrobial activity, with some compounds showing up to 90% inhibition against pathogenic bacteria .
  • Antioxidant Activity : Research has indicated that certain thiazolidinone derivatives possess significant antioxidant capabilities, which could be beneficial in preventing diseases associated with oxidative damage .
  • Anticancer Activity : In vitro studies have suggested that thiazolidinones can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Q & A

Q. Advanced

  • Catalytic Control : Use Z-selective palladium catalysts to prevent isomerization .
  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize the Z-isomer by influencing tautomeric equilibrium .
  • Temperature : Reactions at 40–60°C minimize thermal rearrangement.
    HPLC with chiral columns monitors configuration fidelity .

What initial biological screening models are appropriate for assessing activity?

Q. Basic

  • Enzyme Inhibition : Kinase assays (IC₅₀ determination at 1–100 μM) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Testing : CLSI-guided susceptibility assays .

How to resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Variable Standardization : Control cell line genetic backgrounds (e.g., EGFR status) and assay pH (6.8 for tumor microenvironments) .
  • Orthogonal Assays : Validate kinase inhibition with surface plasmon resonance (SPR) alongside enzyme assays .
  • Purity Verification : Require HPLC ≥95% purity to exclude batch variability .

What strategies establish structure-activity relationships (SAR) for derivatives?

Q. Advanced

  • Modular Synthesis : Replace ethoxyphenyl with halogens (e.g., -Cl) or methoxy groups .
  • QSAR Modeling : Use Hammett σ values and ClogP to correlate substituents with activity .
  • Biological Profiling : Test 10+ derivatives to identify critical moieties (e.g., thioxo-thiazolidinone for kinase inhibition) .

How to address poor solubility in pharmacological assays?

Q. Advanced

  • Co-Solvents : Use DMSO/PEG 400 mixtures to enhance solubility up to 50 μM .
  • Structural Modifications : Introduce polar groups (-OH, -COOH) at the acetamide terminus .
  • Nanoparticle Formulation : Encapsulate in PLGA for improved bioavailability .

What computational approaches predict target interactions?

Q. Advanced

  • Molecular Docking : AutoDock Vina predicts binding poses (e.g., with EGFR kinase, PDB:1M17) .
  • MD Simulations : 50 ns trajectories in GROMACS assess complex stability (RMSD <2 Å) .
  • Pharmacophore Modeling : Align thiazolidinone and indole moieties with active site residues .

How to validate target engagement in cellular models?

Q. Advanced

  • CRISPR Knockout : Ablate putative targets (e.g., AKT1) to confirm loss of activity .
  • CETSA : Detect thermal stabilization of targets upon compound binding .
  • Competitive Pull-Down Assays : Use biotinylated probes to quantify binding affinity (Kd ≤10 nM) .

What key physicochemical properties influence research utility?

Q. Basic

  • Lipophilicity : LogP (3.2) and LogD₇.₄ (2.8) guide membrane permeability .
  • Solubility : Aqueous solubility (0.12 mg/mL) necessitates co-solvents .
  • Stability : <10% degradation over 24h at pH 1–9 and 37°C .

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